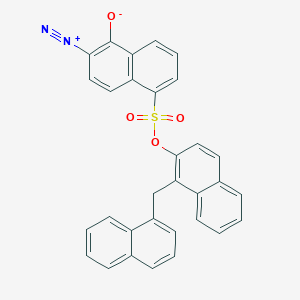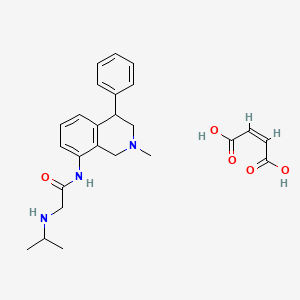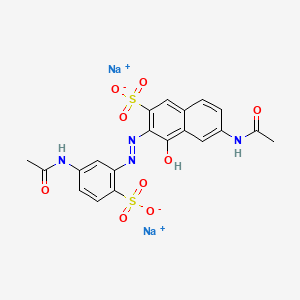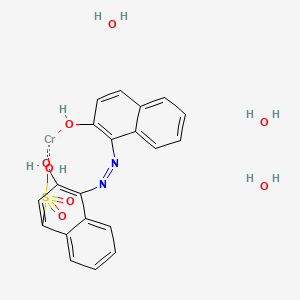
Triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-))chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium typically involves the reaction of chromium salts with azo compounds. The process generally includes the following steps:
Diazotization: The starting material, usually an aromatic amine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.
Complexation: The azo compound is then reacted with a chromium salt in the presence of water to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial reactors to handle large volumes of reactants.
Efficient Coupling: Ensuring complete reaction of the diazonium salt with the naphthol derivative.
Chromium Complexation: Using controlled conditions to form the chromium complex efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mecanismo De Acción
The mechanism of action of Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, while the chromium center can coordinate with different ligands, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]cobalt
- Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]nickel
Uniqueness
Triaqua[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(3-)]chromium is unique due to its specific coordination with chromium, which imparts distinct chemical and physical properties compared to its cobalt and nickel analogs. The chromium complex is known for its superior stability and intense coloration, making it particularly valuable in industrial applications.
Propiedades
Número CAS |
83803-63-8 |
|---|---|
Fórmula molecular |
C20H20CrN2O8S |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C20H14N2O5S.Cr.3H2O/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;;/h1-11,23-24H,(H,25,26,27);;3*1H2 |
Clave InChI |
IFGSKNZGNSTXIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.O.O.O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




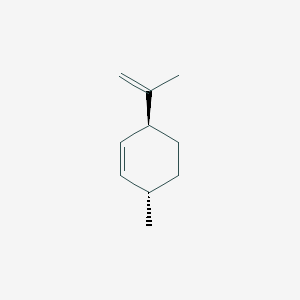
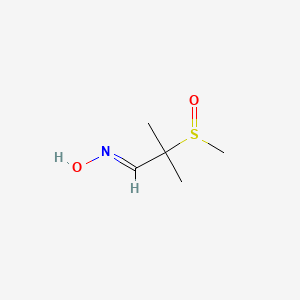
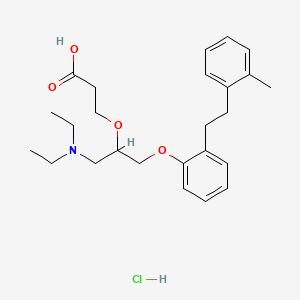
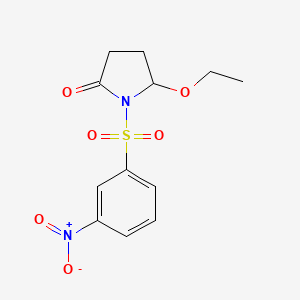
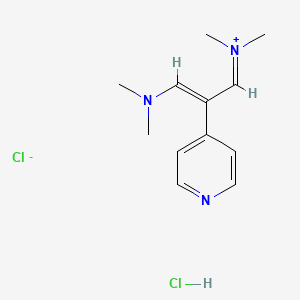
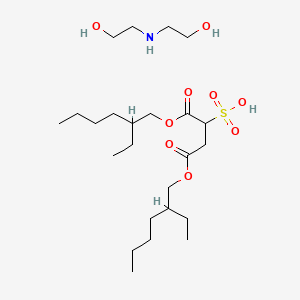
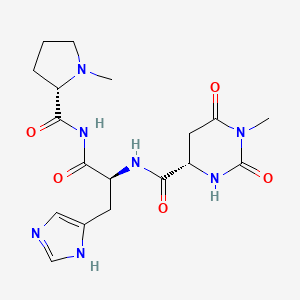
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
